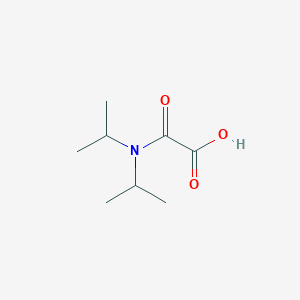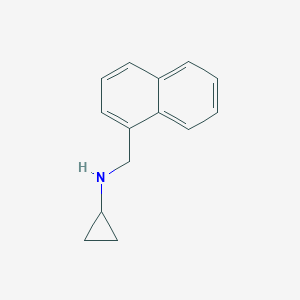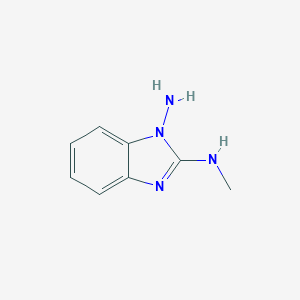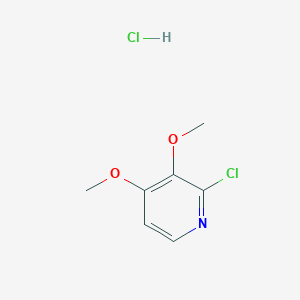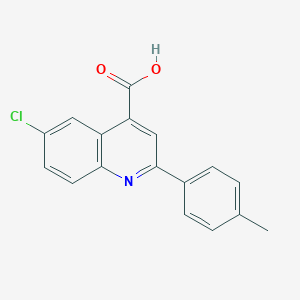
6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid
Descripción general
Descripción
6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse applications and biological activities. Quinolines and their derivatives have been extensively studied for their chemotherapeutic properties (Frigola et al., 1987).
Synthesis Analysis
Synthesis of quinoline derivatives often involves complex processes. One method for synthesizing similar compounds involves the use of 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester as starting materials, demonstrating the intricate nature of these syntheses (Bänziger et al., 2000).
Molecular Structure Analysis
Quinoline derivatives exhibit interesting molecular structures. For instance, hydrogen-bonded structures are common, influencing their chemical properties and interactions (Gotoh & Ishida, 2009).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, leading to diverse compounds. For example, the reaction of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate leads to various derivatives, showing the reactivity and versatility of these compounds (Klásek et al., 2003).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their crystalline structure, can be determined using X-ray diffraction and other analytical techniques. These properties are crucial for understanding their behavior in different environments and applications (Gotoh et al., 2010).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their molecular structure and functional groups. For example, the introduction of a chloro group can significantly alter the compound's reactivity and interaction with other molecules (Jaso et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis and Structural Importance
6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is part of a broader category of quinoline and quinoxaline derivatives, which have been extensively studied for their versatile applications in the field of medicinal chemistry, materials science, and as corrosion inhibitors. Quinoxaline and its derivatives, including quinoline analogs, are synthesized through various methods involving the condensation of ortho-diamines with 1,2-diketones or α-ketonic acids, among others. These compounds are known for their roles as catalysts' ligands and possess antitumoral properties due to their high electron density, which also makes them effective anticorrosive materials for protecting metallic surfaces (Aastha Pareek and Dharma Kishor, 2015; C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Applications
The exploration of quinoline derivatives extends into the realm of optoelectronics, where functionalized quinazolines and pyrimidines, akin to the quinoline core structure, are utilized in the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). These derivatives, when incorporated into π-extended conjugated systems, significantly contribute to the creation of novel optoelectronic materials, showcasing their importance in fabricating devices with enhanced electroluminescent properties (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Environmental and Biocatalytic Considerations
In environmental science, the study of carboxylic acids like 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid reveals their potential as biorenewable chemicals. These compounds act as inhibitors to microbes at concentrations below desired yield and titer, highlighting the necessity to understand their impact on microbial cell membranes and internal pH for developing robust strains with improved industrial performance. This understanding aids in the engineering of processes for the production of biofuels and chemicals, demonstrating the dual role of such compounds as both valuable industrial chemicals and microbial growth regulators (L. Jarboe, Liam A. Royce, Ping-huai Liu, 2013).
Mecanismo De Acción
Target of Action
Quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases , suggesting that this compound may also interact with these enzymes.
Mode of Action
If it acts similarly to other quinoline-4-carboxylic acid derivatives, it may inhibit the activity of alkaline phosphatases . These enzymes play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and energy metabolism.
Biochemical Pathways
Given its potential inhibitory effects on alkaline phosphatases , it may impact pathways involving these enzymes, such as phosphate metabolism and signal transduction.
Pharmacokinetics
The compound’s molecular weight of 29774 suggests that it may have suitable properties for oral absorption and distribution within the body.
Result of Action
If it acts as an inhibitor of alkaline phosphatases , it may alter cellular processes regulated by these enzymes, potentially leading to changes in cell signaling and metabolism.
Propiedades
IUPAC Name |
6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-2-4-11(5-3-10)16-9-14(17(20)21)13-8-12(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXFXXNOTATROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360663 | |
| Record name | 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
103914-61-0 | |
| Record name | 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


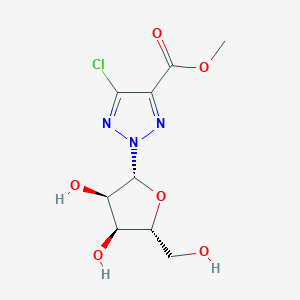

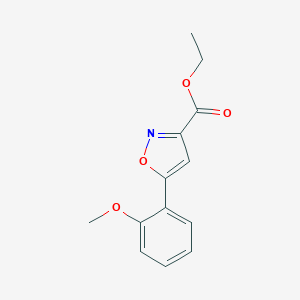


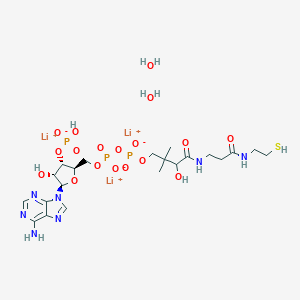
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
